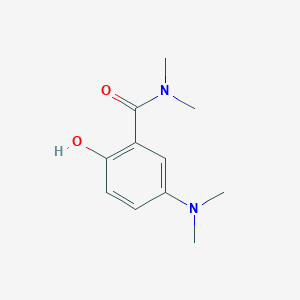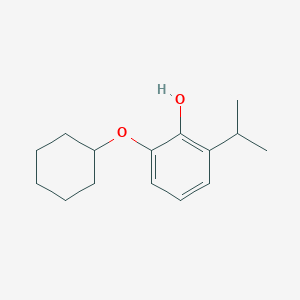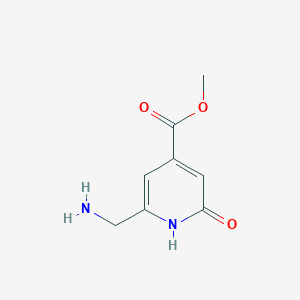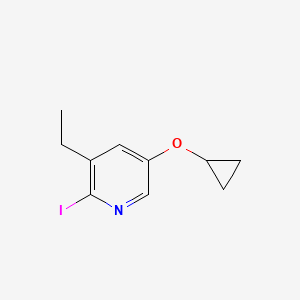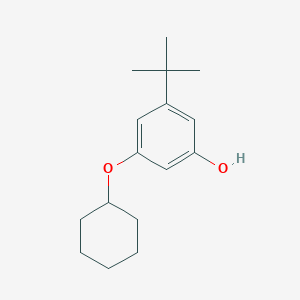
3-Tert-butyl-5-(cyclohexyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-5-(cyclohexyloxy)phenol: is an organic compound characterized by a phenolic structure with a tert-butyl group at the 3-position and a cyclohexyloxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-(cyclohexyloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, tert-butyl chloride, and cyclohexanol.
Alkylation: Phenol undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the alkylation and etherification reactions.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-tert-butyl-5-(cyclohexyloxy)phenol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Quinones
Reduction: Reduced phenolic compounds
Substitution: Halogenated or nitrated phenolic derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antioxidant: Acts as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.
Enzyme Inhibition: Inhibits certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its antioxidant and enzyme inhibitory properties.
Therapeutics: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry:
Polymer Stabilization: Used as a stabilizer in polymers to prevent degradation.
Additives: Incorporated into lubricants and fuels to enhance performance and longevity.
Mecanismo De Acción
Mechanism: The mechanism by which 3-tert-butyl-5-(cyclohexyloxy)phenol exerts its effects involves:
Antioxidant Activity: The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Molecular Targets and Pathways:
Free Radicals: Targets reactive oxygen species (ROS) and neutralizes them.
Enzymes: Inhibits enzymes involved in oxidative stress pathways, such as lipoxygenases and cyclooxygenases.
Comparación Con Compuestos Similares
3-tert-Butylphenol: Lacks the cyclohexyloxy group, making it less effective as an antioxidant.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant but with different structural features and applications.
4-tert-Butylcatechol: Contains two hydroxyl groups, providing different reactivity and applications.
Uniqueness: 3-tert-butyl-5-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which enhance its antioxidant properties and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C16H24O2 |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
3-tert-butyl-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)12-9-13(17)11-15(10-12)18-14-7-5-4-6-8-14/h9-11,14,17H,4-8H2,1-3H3 |
Clave InChI |
NLUAELPAGDWFCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)OC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



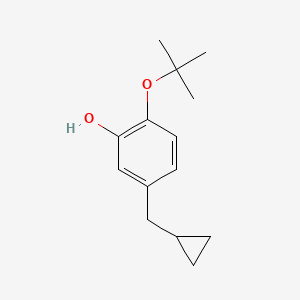
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)



![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)

